molecular formula C11H9NO2 B1452212 2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid CAS No. 1157138-40-3

2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid

Cat. No. B1452212
CAS RN: 1157138-40-3
M. Wt: 187.19 g/mol
InChI Key: FTHLUIBYGIBEIZ-UHFFFAOYSA-N
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Description

The compound “2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid” is a cyclopropane derivative with a carboxylic acid group at one carbon and a 4-cyanophenyl group at another carbon .


Molecular Structure Analysis

The molecular structure of this compound would consist of a three-membered cyclopropane ring, with a carboxylic acid (-COOH) group and a 4-cyanophenyl group (-C6H4-CN) attached to different carbons of the ring .


Chemical Reactions Analysis

As a cyclopropane derivative, this compound could undergo reactions typical of cyclopropanes, such as ring-opening reactions. The presence of the carboxylic acid and cyanophenyl groups could also influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group could make it acidic and polar, while the cyclopropane ring could influence its shape and reactivity .

Scientific Research Applications

Ethylene-Independent Growth Regulation in Plants

The compound 1-Aminocyclopropane 1-Carboxylic Acid (ACC), which is structurally related to 2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid, plays a significant role as an ethylene-independent growth regulator in plants . It is synthesized from S-adenosyl-L-methionine (SAM) and is a direct precursor of the plant hormone ethylene. However, recent studies suggest that ACC also has a signaling role independent of ethylene biosynthesis, influencing plant development and responses to environmental stimuli .

Antiviral Drug Development

The unique physical and chemical properties of cyclopropane-containing compounds make them attractive candidates for antiviral drug development. They have been explored for the treatment and prevention of influenza A virus infections, showcasing the potential of such compounds in medicinal chemistry.

Cell Wall Signaling

Similar to ACC, cyclopropane carboxylic acids may be involved in cell wall signaling pathways. These pathways are crucial for plant growth and development, as well as for the plant’s response to pathogens and mechanical stress .

Guard Mother Cell Division

The division of guard mother cells, which ultimately form stomata in plants, is a critical process in plant physiology. Compounds like ACC have been implicated in regulating this process, and it’s possible that 2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid could have similar applications .

Pathogen Virulence

The role of cyclopropane carboxylic acids in pathogen virulence has been a subject of research. Understanding how these compounds affect the virulence of pathogens can lead to the development of new strategies for plant protection .

Phytohormone Interactions

The interactions between ethylene and other phytohormones are complex and vital for plant development. Cyclopropane carboxylic acids, due to their role in ethylene biosynthesis, are likely to influence these interactions, offering a rich area for research .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

2-(4-cyanophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c12-6-7-1-3-8(4-2-7)9-5-10(9)11(13)14/h1-4,9-10H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHLUIBYGIBEIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid
Reactant of Route 2
2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid
Reactant of Route 3
2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid
Reactant of Route 4
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2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid
Reactant of Route 5
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2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid
Reactant of Route 6
2-(4-Cyanophenyl)cyclopropane-1-carboxylic acid

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